

Methoxytrityl-N-PEG12-TFP Ester: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methoxytrityl-N-PEG12-TFP ester

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Methoxytrityl-N-PEG12-TFP ester**, a versatile heterobifunctional crosslinker. This guide is designed for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, applications, and experimental protocols.

Core Concepts: Understanding Methoxytrityl-N-PEG12-TFP Ester

Methoxytrityl-N-PEG12-TFP ester is a chemical tool with three key components:

- Methoxytrityl (Mmt) Group:** This is a bulky protecting group for the amine functionality at one end of the molecule. It is notably acid-labile, meaning it can be selectively removed under mild acidic conditions, a crucial feature for multi-step synthesis strategies.
- Polyethylene Glycol (PEG)12 Spacer:** The core of the molecule is a discrete chain of twelve polyethylene glycol units. This PEG spacer is hydrophilic, enhancing the water solubility of the molecule and any conjugate it forms. Its flexibility and defined length help to minimize steric hindrance and provide optimal separation between conjugated molecules.

- Tetrafluorophenyl (TFP) Ester: At the other end of the molecule is a TFP ester. This is a highly reactive group that readily and specifically reacts with primary and secondary amines to form stable amide bonds. TFP esters are known for their greater stability in aqueous solutions compared to other amine-reactive esters like N-hydroxysuccinimide (NHS) esters, particularly at basic pH.[1][2][3]

This unique combination of features makes **Methoxytrityl-N-PEG12-TFP ester** an ideal reagent for bioconjugation, drug delivery, surface modification, and the synthesis of complex molecular probes.[3]

Physicochemical Properties and Specifications

Quantitative data for **Methoxytrityl-N-PEG12-TFP ester** is summarized in the table below. This information is critical for designing and executing experiments, including calculating molar excesses and preparing stock solutions.

Property	Value	Reference
Molecular Formula	C ₅₃ H ₇₁ F ₄ NO ₁₅	[4]
Molecular Weight	1038.12 g/mol	[4]
CAS Number	1334169-92-4	
Appearance	White to off-white solid or oil	General observation
Solubility	Soluble in DMSO, DMF, DCM, Methanol, Ethanol, Acetonitrile, Water	[5]
Storage Conditions	Store at -20°C, desiccated, and protected from light. Allow to come to room temperature before opening to prevent moisture condensation.	[5]

Key Applications in Research and Drug Development

The versatility of **Methoxytrityl-N-PEG12-TFP ester** lends itself to a wide range of applications:

- **Bioconjugation:** This is the primary application, where the TFP ester is used to covalently attach the PEG linker to proteins, peptides, antibodies, or other biomolecules containing primary amines (e.g., lysine residues).[3] The resulting PEGylated biomolecules often exhibit improved pharmacokinetic properties, such as increased half-life, reduced immunogenicity, and enhanced stability.[3]
- **Drug Delivery:** The PEG spacer can be used to link therapeutic agents to targeting moieties, such as antibodies, to create antibody-drug conjugates (ADCs). The hydrophilicity of the PEG chain can improve the solubility and delivery of hydrophobic drugs.
- **Surface Modification:** The TFP ester can react with amine-functionalized surfaces (e.g., silica, glass, gold) to create a hydrophilic and biocompatible PEG coating.[6] This is particularly useful for reducing non-specific binding in biosensors and medical devices.[6]
- **Synthesis of Probes and Diagnostics:** The orthogonal nature of the Mmt and TFP groups allows for the sequential attachment of different molecules. For example, a fluorescent dye can be attached after deprotection of the Mmt group, and the TFP ester can then be used to conjugate the entire construct to a biomolecule for imaging applications.[3]

Experimental Protocols

The following are generalized protocols for common applications of **Methoxytrityl-N-PEG12-TFP ester**. Optimization may be required for specific molecules and experimental setups.

General Protocol for Protein Labeling

This protocol describes the conjugation of **Methoxytrityl-N-PEG12-TFP ester** to a protein, such as an antibody.

Materials:

- **Methoxytrityl-N-PEG12-TFP ester**
- Protein to be labeled (at a concentration of 2-10 mg/mL)

- Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.0-8.5. Avoid buffers containing primary amines like Tris or glycine.[5]
- Anhydrous DMSO or DMF
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Purification column (e.g., size-exclusion chromatography)

Procedure:

- Prepare the Protein: Dissolve the protein in the conjugation buffer to a final concentration of 2-10 mg/mL. Higher concentrations generally lead to more efficient labeling.[7]
- Prepare the TFP Ester Stock Solution: Immediately before use, dissolve the **Methoxytrityl-N-PEG12-TFP ester** in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[8]
- Conjugation Reaction: While gently vortexing the protein solution, slowly add the desired molar excess of the TFP ester stock solution. A 10- to 20-fold molar excess is a common starting point.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
- Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted TFP ester. Incubate for 15-30 minutes at room temperature.
- Purification: Remove the excess, unreacted labeling reagent and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

Deprotection of the Methoxytrityl (Mmt) Group

This protocol outlines the removal of the Mmt protecting group to expose the primary amine.

Materials:

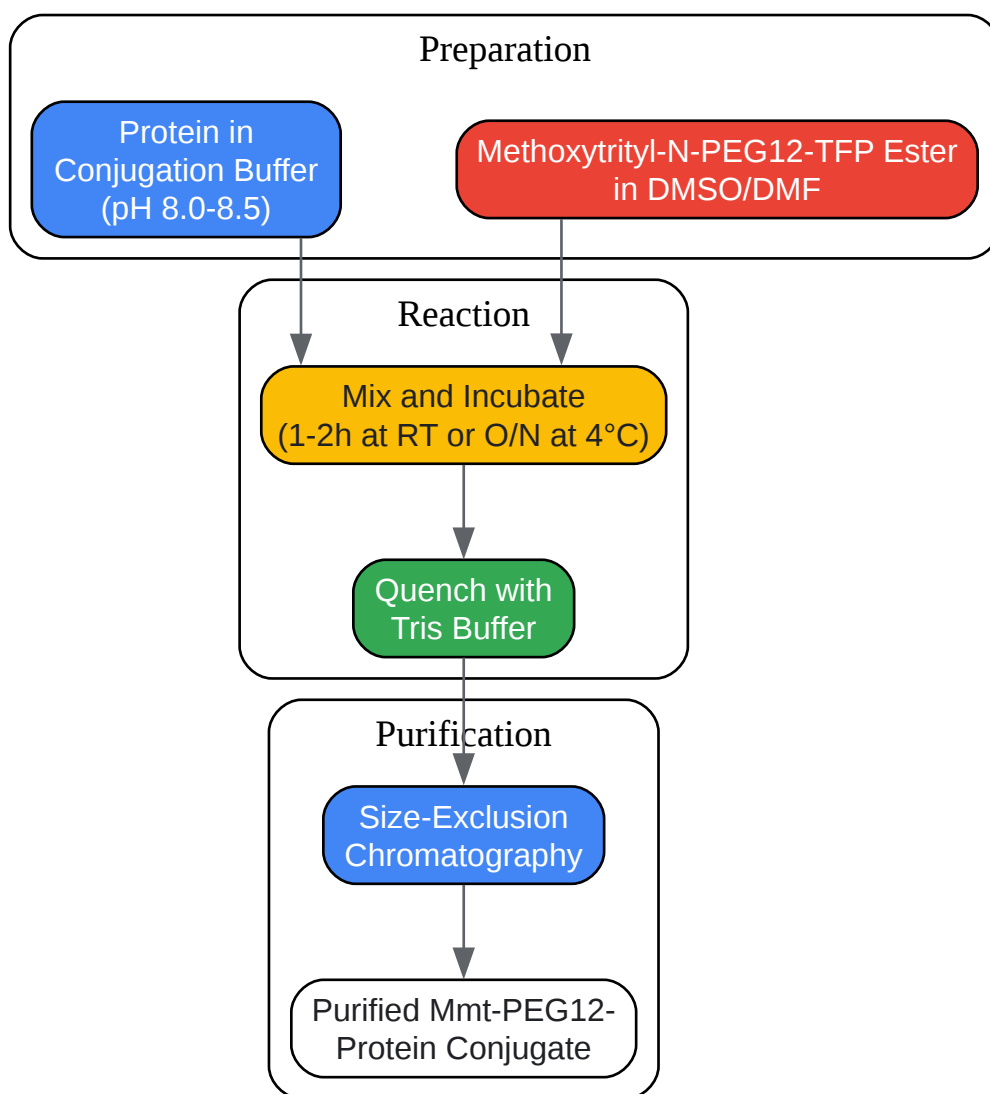
- Mmt-protected compound
- Deprotection Solution: 1-3% Trifluoroacetic acid (TFA) in dichloromethane (DCM)
- Neutralization Solution: 5% Diisopropylethylamine (DIPEA) in DCM
- DCM
- Silica gel for purification

Procedure:

- Dissolution: Dissolve the Mmt-protected compound in DCM.
- Deprotection: Add the deprotection solution and stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 30-60 minutes.
- Neutralization: Once the reaction is complete, add the neutralization solution to quench the acid.
- Purification: Concentrate the reaction mixture and purify the deprotected product by silica gel chromatography.

Visualizing Workflows and Mechanisms

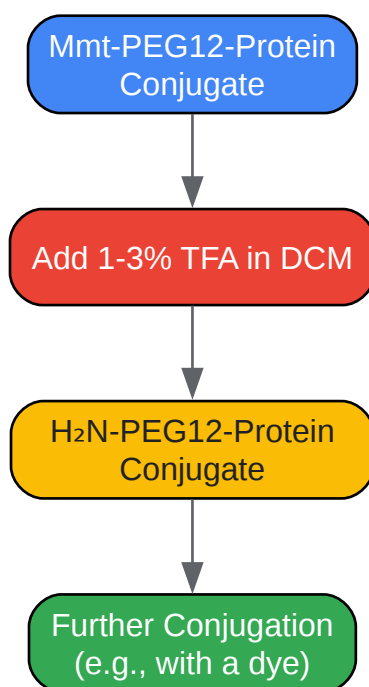
The following diagrams illustrate the key processes involving **Methoxytrityl-N-PEG12-TFP ester**.



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Caption: Experimental workflow for protein conjugation.

Caption: Amine conjugation reaction mechanism.



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Caption: Orthogonal deprotection workflow.

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- To cite this document: BenchChem. [Methoxytrityl-N-PEG12-TFP Ester: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1469871#methoxytrityl-n-peg12-tfp-ester-for-beginners]

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